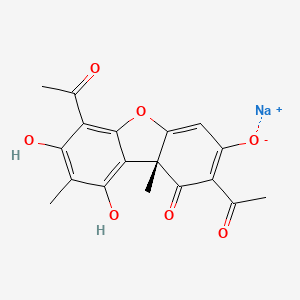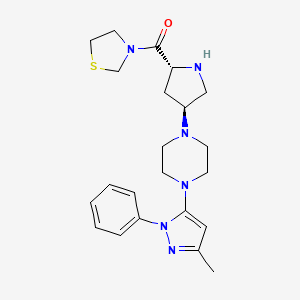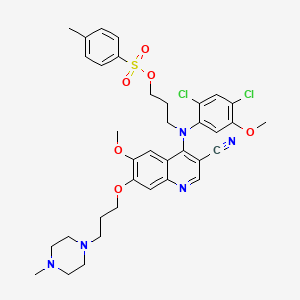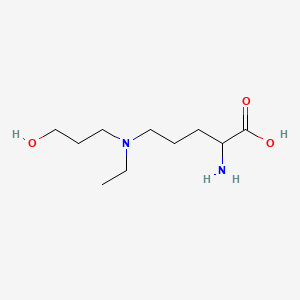
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid is a synthetic organic compound with the molecular formula C10H22N2O3 and a molecular weight of 218.3 g/mol This compound is characterized by the presence of an amino group, a hydroxypropyl group, and an ethyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-aminopentanoic acid and 3-hydroxypropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or water) and a catalyst (e.g., a base like sodium hydroxide).
Reaction Steps: The 5-aminopentanoic acid is first reacted with 3-hydroxypropylamine to form an intermediate. This intermediate is then further reacted with ethylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield 2-Amino-5-(ethyl(3-oxopropyl)amino)pentanoic Acid, while reduction of the amino groups may produce 2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentane.
Scientific Research Applications
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic Acid: A simpler analog with a similar backbone but lacking the ethyl and hydroxypropyl groups.
2-Amino-3-methyl-pentanoic Acid: Another analog with a different substitution pattern on the pentanoic acid backbone.
2-Amino-2-ethyl-pentanoic Acid: A compound with an ethyl group at a different position on the pentanoic acid backbone.
Uniqueness
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid is unique due to the presence of both an ethyl and a hydroxypropyl group, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with molecular targets and enable the compound to participate in a wider range of chemical reactions compared to its simpler analogs.
Properties
Molecular Formula |
C10H22N2O3 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-amino-5-[ethyl(3-hydroxypropyl)amino]pentanoic acid |
InChI |
InChI=1S/C10H22N2O3/c1-2-12(7-4-8-13)6-3-5-9(11)10(14)15/h9,13H,2-8,11H2,1H3,(H,14,15) |
InChI Key |
IQKRCKIFRUCPEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(C(=O)O)N)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


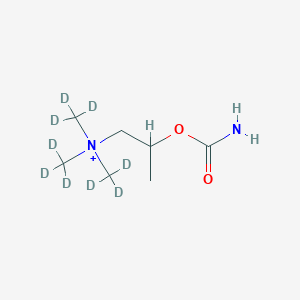
![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
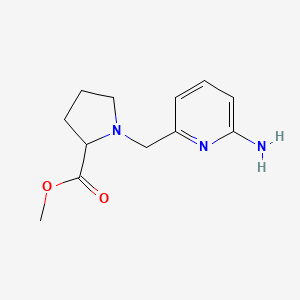
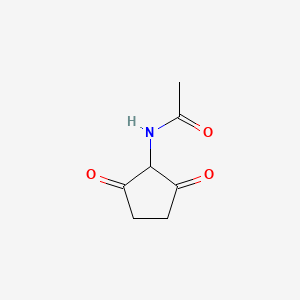


![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
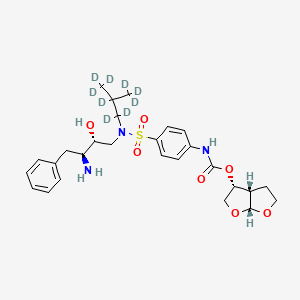

![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)

